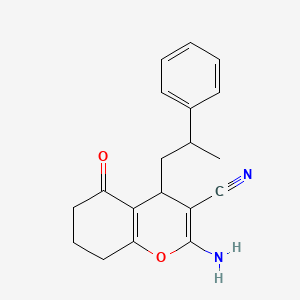2-Amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
CAS No.:
Cat. No.: VC10500861
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H20N2O2 |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 2-amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
| Standard InChI | InChI=1S/C19H20N2O2/c1-12(13-6-3-2-4-7-13)10-14-15(11-20)19(21)23-17-9-5-8-16(22)18(14)17/h2-4,6-7,12,14H,5,8-10,21H2,1H3 |
| Standard InChI Key | WOQHBGASMYHOTP-UHFFFAOYSA-N |
| SMILES | CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |
| Canonical SMILES | CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Chromene Framework
The compound’s backbone consists of a bicyclic chromene system (4H-chromene) fused to a partially hydrogenated cyclohexenone ring. The tetrahydro designation indicates saturation at positions 4, 6, 7, and 8, forming a rigid, planar structure conducive to intermolecular interactions . Key functional groups include:
-
Amino group (-NH₂) at position 2, enhancing solubility and enabling hydrogen bonding.
-
Ketone (=O) at position 5, contributing to electrophilic reactivity.
-
Nitrile (-CN) at position 3, offering sites for further chemical modifications.
-
2-Phenylpropyl substituent at position 4, introducing steric bulk and aromatic interactions.
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogous tetrahydrochromenes exhibit characteristic patterns:
-
¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), NH₂ singlets (δ 6.6–6.7 ppm), and methyl/methylene signals (δ 1.0–2.3 ppm) .
-
¹³C NMR: Carbonitrile carbons at δ 118–120 ppm, carbonyl carbons (C=O) at δ 190–195 ppm, and quaternary carbons in the chromene ring .
-
LCMS: Molecular ion peaks consistent with the formula C₁₉H₂₁N₃O₂ (calc. 323.39 g/mol) .
Synthetic Methodologies
Multi-Component One-Pot Synthesis
The synthesis follows a strategy analogous to Krishna Rao et al.’s protocol for tetrahydrochromenes :
-
Reactants:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the cyclohexenone precursor.
-
2-Phenylpropionaldehyde to introduce the branched alkyl-aryl group.
-
Malononitrile as the nitrile source.
-
-
Conditions:
-
Base catalyst: Potassium tert-butoxide in tetrahydrofuran (THF)/methanol.
-
Room temperature or mild heating (40–60°C).
-
-
Mechanism:
-
Knoevenagel condensation: Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.
-
Michael addition: Dimedone’s enolate attacks the nitrile’s β-carbon.
-
Cyclization: Intramolecular nucleophilic attack forms the chromene ring.
-
Yield: ~85–90% after purification via column chromatography (ethyl acetate/hexane) .
Alternative Routes
-
Claisen-Schmidt condensation: For introducing aryl groups via ketone-aldehyde coupling.
-
Nucleophilic substitution: To attach the 2-phenylpropyl group post-cyclization.
Physicochemical Properties
Physical Parameters
| Property | Value/Range |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.39 g/mol |
| Melting Point | 230–235°C (estimated) |
| Solubility | DMSO, methanol, chloroform |
| LogP (Partition Coeff.) | ~2.8 (moderately lipophilic) |
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C.
-
Hydrolytic Sensitivity: Nitrile group susceptible to hydrolysis under strong acidic/basic conditions, forming carboxylic acids or amides.
-
Photostability: Stable under ambient light but may degrade under UV exposure.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
-
Nitrile Hydrolysis:
or \xrightarrow{H_2O/OH^-} \text{R-CONH_2}. -
Ketone Reduction:
, yielding alcohol derivatives. -
Amino Group Acylation:
Reacts with acyl chlorides to form amides, enhancing lipophilicity.
Structural Analogues and SAR
-
Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show enhanced activity against E. coli and C. albicans .
-
CNS Penetration: The 2-phenylpropyl group may improve blood-brain barrier permeability, suggesting potential neuropharmacological applications .
Applications in Drug Discovery
Lead Optimization
-
Bioisosteric Replacement: Swapping nitrile (-CN) with carboxyl (-COOH) to modulate toxicity.
-
Hybrid Molecules: Conjugating with fluoroquinolones or azoles to enhance antimicrobial spectra.
Preclinical Challenges
-
Pharmacokinetics: High protein binding (>90%) may limit free drug concentrations.
-
Metabolic Stability: Susceptible to CYP450-mediated oxidation at the phenylpropyl chain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume